S-Ethylisothiourea hydrobromide S-Ethylisothiourea hydrobromide S-ethyl Isothiourea (SEIT) is a potent inhibitor of NOS in vitro but lacks good in vivo efficacy due to poor cellular penetration. The Ki values are 19, 39, and 29 nM using purified human iNOS, eNOS, and nNOS, respectively.

Brand Name: Vulcanchem
CAS No.: 1071-37-0
VCID: VC20750063
InChI: InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H
SMILES: CCSC(=N)N.Br
Molecular Formula: C3H9BrN2S
Molecular Weight: 185.09 g/mol

S-Ethylisothiourea hydrobromide

CAS No.: 1071-37-0

Cat. No.: VC20750063

Molecular Formula: C3H9BrN2S

Molecular Weight: 185.09 g/mol

* For research use only. Not for human or veterinary use.

S-Ethylisothiourea hydrobromide - 1071-37-0

CAS No. 1071-37-0
Molecular Formula C3H9BrN2S
Molecular Weight 185.09 g/mol
IUPAC Name ethyl carbamimidothioate;hydrobromide
Standard InChI InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H
Standard InChI Key SWXXKWPYNMZFTE-UHFFFAOYSA-N
Isomeric SMILES CCSC(=[NH2+])N.[Br-]
SMILES CCSC(=N)N.Br
Canonical SMILES CCSC(=N)N.Br
Appearance Assay:≥98%A crystalline solid

Chemical and Physical Properties

The physical and chemical properties of S-Ethylisothiourea hydrobromide are well-documented and contribute to its handling requirements and applications. A comprehensive overview of these properties is presented in the following table:

PropertyValueSource
Melting point79-81°C (also reported as 90°C)
FormCrystalline powder
ColorWhite
SolubilitySlightly soluble in DMSO and methanol (heated); Soluble in PBS (pH 7.2) at approximately 10 mg/ml
Boiling point159.6°C at 760 mmHg
Density1.19 g/cm³
Refractive index1.548
Vapor pressure2.26 mmHg at 25°C
Flash point50.3°C

The physical state of S-Ethylisothiourea hydrobromide at room temperature is a white crystalline powder, which provides stability during storage and handling . Its relatively high melting point (79-81°C) indicates strong intermolecular forces within its crystal structure, contributing to its stability under normal laboratory conditions.

Applications and Uses

Role in Organic Synthesis

S-Ethylisothiourea hydrobromide serves as a valuable reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It is specifically utilized as a reagent in the synthesis of pyrimidines, which are important building blocks in pharmaceutical chemistry and materials science . The reactivity of the isothiourea functional group makes it a versatile intermediate for constructing various molecular frameworks with potential applications in drug development and other chemical industries .

The compound's utility in organic synthesis extends to its role as a precursor for the preparation of other compounds such as 1-phenylguanidine . This versatility makes it an important compound in the toolkit of synthetic organic chemists working on complex molecule synthesis.

Pharmaceutical Applications

In pharmaceutical research and development, S-Ethylisothiourea hydrobromide plays a significant role as a building block in the synthesis of various therapeutic agents. It has particular importance in the development of anti-cancer agents and other pharmaceutical compounds . The structural features of this compound make it valuable for introducing specific functional groups into drug candidates.

Furthermore, the compound itself has potential pharmaceutical applications due to its biological activity, particularly its ability to inhibit nitric oxide synthase enzymes. This activity has implications for conditions where excessive nitric oxide production is involved, such as inflammatory diseases, septic shock, and certain neurological disorders .

Biochemical Research Applications

S-Ethylisothiourea hydrobromide is extensively used in biochemical research, particularly in studies focusing on nitric oxide synthase enzymes and nitric oxide signaling pathways. As a potent inhibitor of NOS enzymes, it serves as a valuable tool for investigating the role of nitric oxide in various physiological and pathophysiological processes .

Researchers utilize this compound to elucidate the mechanisms underlying nitric oxide-mediated signaling and to understand the implications of NOS inhibition in various disease models. Its selectivity profile among different NOS isozymes makes it particularly useful for studying the differential roles of these enzymes in biological systems .

Other Applications

Beyond its primary applications in organic synthesis and biochemical research, S-Ethylisothiourea hydrobromide finds utility in several other fields:

In agricultural chemistry, the compound contributes to the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. This application helps improve crop yields and provides better protection against pests .

The compound also serves as a reagent in analytical chemistry, aiding in the detection and quantification of various substances in complex mixtures. This analytical utility is important for quality control processes in laboratory settings .

In materials science, S-Ethylisothiourea hydrobromide contributes to the development of novel materials, including specialized polymers and coatings. These materials can exhibit enhanced durability and improved resistance to environmental factors .

Research Findings on NOS Inhibition

Structure-Activity Relationships

Comprehensive research comparing S-Ethylisothiourea with over 70 related analogs has provided valuable insights into the structure-activity relationships of isothioureas as NOS inhibitors . These studies have revealed that the ethyl and isopropyl substitutions on the sulfur atom of isothiourea optimally fit into a small hydrophobic pocket within the NOS enzyme structure, explaining their superior inhibitory activity .

Further structural investigations have shown that cyclized mimics of S-Ethylisothiourea, particularly 2-NH2-thiazoline and 2-NH2-thiazole, also function as competitive inhibitors of human NOS enzymes . This finding highlights the importance of the core isothiourea structure for NOS inhibitory activity and suggests pathways for developing structurally distinct NOS inhibitors based on this scaffold.

The binding of S-Ethylisothiourea to mouse iNOS has been shown to perturb the spectrum of the enzyme, consistent with alterations to the environment of the bound heme group . This spectral change provides mechanistic insights into how the compound interacts with the enzyme's active site and affects its catalytic function.

Selectivity Among NOS Isozymes

While S-Ethylisothiourea itself shows moderate selectivity among NOS isozymes (typically 2-6 fold selective for iNOS over eNOS), related compounds in the isothiourea family exhibit more pronounced selectivity profiles . Particularly noteworthy is a class of compounds known as bisisothioureas, which demonstrate remarkable selectivity for iNOS over other isozymes.

For example, research has identified S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea as being 190-fold selective for iNOS over eNOS, with Ki values of 0.047 μM and 9.0 μM, respectively . This high degree of selectivity represents a significant advancement in the development of isozyme-specific NOS inhibitors and highlights the potential for designing therapeutic agents that target specific NOS isozymes while minimizing off-target effects.

Limitations in Therapeutic Applications

Despite its potent in vitro inhibition of NOS enzymes, S-Ethylisothiourea has shown limitations in its in vivo efficacy due to poor cellular penetration . This pharmacokinetic limitation presents a challenge for the direct therapeutic application of the compound and underscores the need for developing improved derivatives with enhanced bioavailability and cellular uptake.

The research findings collectively demonstrate that potent and selective inhibition of human NOS isozymes is achievable with compounds based on the isothiourea scaffold, with S-Ethylisothiourea serving as an important prototype for this class of inhibitors . These findings have significant implications for drug development targeting NOS-related pathological conditions.

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